
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MBMPT, is a compound belonging to the thiazolidinone family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Scientific Research Applications
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmaceuticals, it has been explored for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's, and Parkinson's. In material science, it has been investigated for its potential applications in the development of new materials with improved properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cell growth, and cell death. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Finally, the study of its mechanism of action and interactions with other molecules could provide valuable insights into its biological activity and potential applications.
Synthesis Methods
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The final product is obtained through the reaction with 4-methoxybenzyl chloride. The synthesis method has been optimized to achieve high yield and purity of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one.
properties
Product Name |
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-8-6-13(7-9-15)11-19-17(20)12-23-18(19)14-4-3-5-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
NJMCNKPBAVPGMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
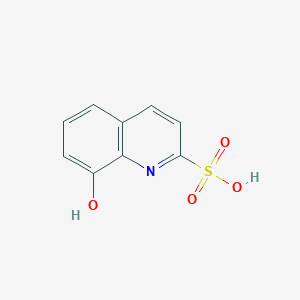





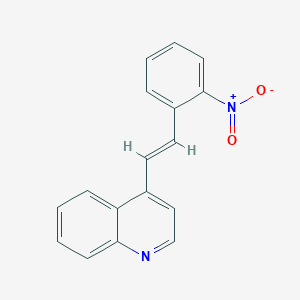
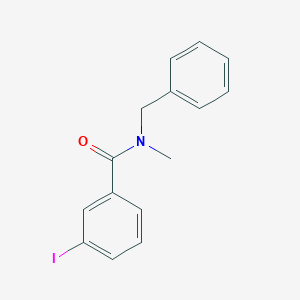
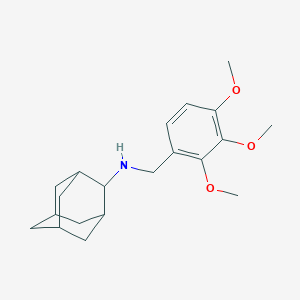
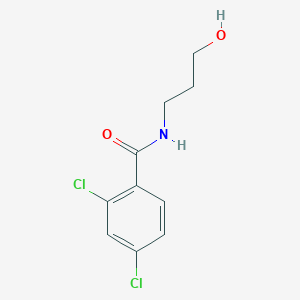
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)